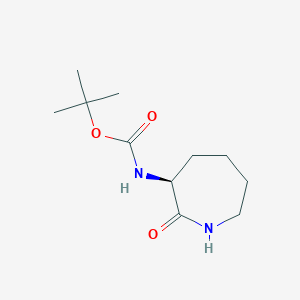

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S)-2-oxoazepan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKNKAUJTJFUMG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427422 | |

| Record name | tert-Butyl [(3S)-2-oxoazepan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76944-95-1 | |

| Record name | tert-Butyl [(3S)-2-oxoazepan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76944-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate basic properties

An In-depth Technical Guide to the Core Basic Properties of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a chiral derivative of ε-caprolactam, is a pivotal intermediate in modern medicinal chemistry and organic synthesis. Its structure, featuring a seven-membered lactam ring, a stereocenter, and a tert-butoxycarbonyl (Boc)-protected amine, makes it a versatile building block for constructing complex, nitrogen-containing heterocyclic compounds, peptidomimetics, and enzyme inhibitors.[1] This guide offers a detailed exploration of the fundamental physicochemical and, most critically, the basic properties of this compound. Understanding its basicity is not merely an academic exercise; it is essential for predicting its reactivity, designing synthetic routes, developing purification strategies, and formulating stable drug candidates. We will dissect the electronic and structural factors that govern its behavior as a base, detail its reactivity under acidic and basic conditions, and provide validated experimental protocols for its handling and synthetic manipulation.

Physicochemical Characteristics

A foundational understanding of this compound begins with its key physical and chemical properties. These parameters influence its solubility, stability, and handling requirements in a laboratory setting.

| Property | Value | Source |

| CAS Number | 76944-95-1 | [2][3][4] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [2][3] |

| Molecular Weight | 228.29 g/mol | [1][3] |

| Appearance | White to off-white solid | [3] |

| Predicted Boiling Point | 417.7 ± 34.0 °C (at 760 mmHg) | [1][3] |

| Predicted Density | 1.09 g/cm³ | [3] |

| Predicted pKa | 11.05 ± 0.20 (for the conjugate acid) | [3] |

| Solubility | Soluble in organic solvents due to the hydrophobic tert-butyl group. | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [1][3] |

Analysis of Molecular Basicity

The term "basic properties" refers to the ability of a molecule to accept a proton (act as a Brønsted-Lowry base) or donate an electron pair (act as a Lewis base). In this compound, several heteroatoms possess lone pairs of electrons, but their ability to function as a base is profoundly influenced by the molecular architecture, particularly resonance and inductive effects.

Potential Basic Centers

The molecule has four potential sites for protonation: the lactam nitrogen, the lactam oxygen, the carbamate nitrogen, and the carbamate carbonyl oxygen.

-

Lactam Nitrogen (N-H): This nitrogen is part of an amide functional group (a cyclic amide, or lactam). Its lone pair is significantly delocalized into the adjacent carbonyl group through resonance. This delocalization renders the lactam nitrogen essentially non-basic and non-nucleophilic.

-

Carbamate Nitrogen (N-H): The primary function of the tert-butoxycarbonyl (Boc) group is to "protect" the amine by drastically reducing its basicity and nucleophilicity.[5][6] Similar to the lactam, the lone pair on this nitrogen is delocalized into the carbamate carbonyl, making it a very poor proton acceptor.

-

Carbamate Carbonyl Oxygen (C=O): While the lone pairs on this oxygen are available, protonation at this site is less favorable than at the lactam oxygen. The delocalization within the carbamate group makes it a weak Lewis base.

-

Lactam Carbonyl Oxygen (C=O): This is the most basic site on the molecule. The basicity of lactams is influenced by ring size. In the seven-membered ε-caprolactam ring, the ring strain is less of a destabilizing factor compared to smaller β-lactams (four-membered rings).[7] Protonation on the oxygen allows for resonance stabilization where the positive charge is shared with the nitrogen atom. This delocalization makes the conjugate acid more stable, and therefore, the parent lactam more basic than smaller, more strained lactam systems.[7]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Stability Under Basic Conditions

Both the carbamate and the lactam functionalities are generally stable under mild to moderately basic conditions.

-

Carbamate: While carbamates can be hydrolyzed, this typically requires harsh conditions (e.g., strong base and heat) that are not common in standard synthetic protocols. [8]* Lactam: The amide bond of the lactam is also resistant to cleavage. Base-catalyzed hydrolysis is possible but generally requires more forcing conditions than for a comparable ester.

This differential stability is key to its role as a building block, allowing chemists to perform reactions on other parts of a larger molecule without disturbing the protected amine or the lactam ring.

Experimental Protocols

Adherence to proper handling and reaction protocols is critical for safety, efficacy, and reproducibility.

Safe Handling and Storage

As a standard for carbamate-containing compounds, appropriate safety measures must be observed.

-

Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Ensure easy access to an eyewash station and safety shower. [9]2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN166 or OSHA 29 CFR 1910.133). [9] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not inhale the substance. [9]4. Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place. [1][3]Storing in a desiccator with a drying agent can prevent potential hydrolysis over long periods. [8]

Standard Protocol for Boc Deprotection

This protocol describes a typical procedure for removing the Boc group to liberate the free amine, a common subsequent step in its synthetic application.

Caption: Experimental workflow for a standard Boc deprotection.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add a strong acid, typically trifluoroacetic acid (TFA, 2-5 equivalents) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). [10]3. Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting crude product is the ammonium salt of the deprotected amine. It can be used as is or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent to yield the free amine.

Applications in Drug Development

The value of this compound lies in its identity as a chiral synthetic intermediate. The defined (S)-stereochemistry is crucial for creating enantiomerically pure final compounds, which is a regulatory and efficacy requirement for most modern pharmaceuticals. It is used in the synthesis of:

-

Biologically Active Compounds: It serves as a precursor for molecules targeting central nervous system disorders. [1]* Peptidomimetics and Enzyme Inhibitors: Its structure provides a rigid scaffold that can mimic peptide turns or fit into the active sites of enzymes. [1]* Chiral Nitrogen-Containing Heterocycles: It is a valuable starting material for building more complex ring systems used in drug discovery. [1] The carbamate group is a common structural motif in many approved drugs, where it can act as a stable linker or a pharmacologically active component. [11]The ability to selectively deprotect the amine under acidic conditions allows for its incorporation into complex synthetic pathways, making this compound a reliable and indispensable tool for medicinal chemists.

References

- Wan, P., Madro, T. A., & Yates, K. (2018). Protonating/basic site and Brønsted basicity orders of beta, gamma, and delta lactams. Source not further specified.

- [Basicity of Lactams & Lactones]. (2021, August 9). YouTube.

- BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines. BenchChem.

- CymitQuimica. (n.d.). CAS 76944-95-1: tert-butyl [(3S)

- [Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet]. (2024, August 23). Source not further specified.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.

- Various Authors. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.

- [Adding Boc Group Mechanism | Organic Chemistry]. (2021, September 1). YouTube.

- ChemicalBook. (n.d.). (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER. ChemicalBook.

- Chemos GmbH & Co.KG. (n.d.).

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.

- MySkinRecipes. (n.d.). (S)-tert-Butyl (2-oxoazepan-3-yl)

- ChemicalBook. (n.d.). (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER Product Description. ChemicalBook.

- BenchChem. (n.d.).

- Al-Majdoub, Z. M., et al. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]

- 3. 76944-95-1 CAS MSDS ((S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 76944-95-1 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate CAS number 76944-95-1

An In-Depth Technical Guide to (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate

CAS Number: 76944-95-1 Prepared by: Gemini, Senior Application Scientist

Introduction: A Cornerstone Chiral Building Block

This compound is a vital chiral intermediate in modern medicinal chemistry and pharmaceutical development.[1][2] Identified by its CAS number 76944-95-1, this compound is also known by synonyms such as L-(-)-3-N-Boc-amino-2-azepanone and L-(-)-N-α-Boc-Amino-ε-caprolactam.[3][4] Structurally, it is a derivative of caprolactam, a seven-membered cyclic amide, featuring a stereospecific amine at the 3-position. This amine is protected by a tert-butyloxycarbonyl (Boc) group, a feature that is fundamental to its utility.

The precise (S) stereochemistry at the chiral center is critical, as biological systems are exquisitely sensitive to molecular geometry; this configuration is often essential for the target engagement and efficacy of the final active pharmaceutical ingredient (API).[3] The Boc protecting group provides robust stability under a wide range of synthetic conditions while allowing for facile, clean removal under acidic protocols. This strategic combination of a defined chiral core and an orthogonal protecting group makes it an invaluable asset in the multi-step synthesis of complex, high-value molecules, including peptidomimetics and enzyme inhibitors.[2][5]

Section 1: Physicochemical and Structural Properties

A thorough understanding of the compound's physical and chemical properties is the foundation for its effective use in synthesis and process development. The tert-butyl group imparts significant hydrophobic character, enhancing its solubility in common organic solvents.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [3][6][7] |

| Molecular Weight | 228.29 g/mol | [4][6][7] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 417.7 ± 34.0 °C (Predicted) | [6][8] |

| Density | ~1.09 g/cm³ (Predicted) | [6] |

| Recommended Storage | 2-8°C, Sealed in a dry environment | [6] |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1C(=O)NCCCC1 | [7] |

| InChI | InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m0/s1 | [3] |

Section 2: Synthesis and Mechanistic Rationale

The asymmetric synthesis of this intermediate is a critical process, leveraging the chiral pool for an efficient and stereoselective route. The most common strategy begins with the naturally occurring and readily available amino acid, L-lysine.

Synthetic Workflow Overview

The transformation from L-lysine to the target molecule involves two primary stages: the intramolecular cyclization to form the chiral lactam core, followed by the strategic protection of the α-amino group.

Detailed Experimental Protocols

Part A: Synthesis of (S)-α-amino-ε-caprolactam [9] Causality: L-lysine is the ideal starting material as it is an inexpensive, enantiomerically pure source of the required carbon backbone and stereocenter.[10] The use of a high-boiling solvent (hexanol) and a Dean-Stark trap is critical for driving the intramolecular condensation by removing the water byproduct, thereby pushing the equilibrium towards lactam formation.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add L-lysine hydrochloride (1.0 eq), sodium hydroxide (1.0 eq), and hexanol (approx. 0.25 M concentration).

-

Cyclization: Heat the suspension to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 8-12 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. The byproduct, NaCl, will precipitate. Filter the suspension to remove the salt.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the hexanol. The crude (S)-α-amino-ε-caprolactam can be purified or used directly in the next step after a suitable workup, such as acidification and recrystallization to form the hydrochloride salt, followed by neutralization.

Part B: Boc-Protection of (S)-α-amino-ε-caprolactam [11][12] Causality: The Boc group is installed using di-tert-butyl dicarbonate ((Boc)₂O), a highly effective and safe electrophilic source of the Boc moiety.[12] The reaction is a nucleophilic acyl substitution where the primary amine of the caprolactam attacks a carbonyl carbon of (Boc)₂O. A non-nucleophilic base like triethylamine (TEA) is required to neutralize the protonated amine intermediate formed during the reaction, driving it to completion.

-

Reaction Setup: Dissolve (S)-α-amino-ε-caprolactam (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add triethylamine (1.1-1.2 eq) to the solution and stir.

-

Boc₂O Addition: Cool the mixture to 0°C using an ice bath. Add di-tert-butyl dicarbonate (1.05-1.1 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Final Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the title compound as a white to off-white solid.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized material. A multi-technique approach ensures a comprehensive characterization.

Analytical Workflow

Spectroscopic and Chromatographic Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field instrument. Expected Data:[13][14]

-

¹H NMR: A sharp, high-intensity singlet integrating to 9 protons around δ 1.4-1.5 ppm (the tert-butyl group of Boc); a series of complex multiplets in the δ 1.2-3.6 ppm range corresponding to the methylene protons of the azepane ring; a multiplet for the chiral proton at C3; and one or two broad singlets for the N-H protons of the carbamate and lactam.

-

¹³C NMR: Resonances around δ 175-180 ppm (lactam C=O) and δ 155-157 ppm (carbamate C=O); a signal around δ 79-80 ppm for the quaternary carbon of the Boc group, and a signal around δ 28.4 ppm for the three equivalent methyl carbons of the Boc group; several signals corresponding to the carbons of the azepane ring.

Mass Spectrometry (MS) Protocol: Prepare a dilute solution (e.g., 0.1 mg/mL) in methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. Expected Data:[15]

-

The primary ion observed will be the protonated molecular ion [M+H]⁺ at an m/z of approximately 229.15.

-

Common fragments may include loss of isobutylene ([M-56+H]⁺) or the entire Boc group ([M-100+H]⁺).

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory. Expected Data:[14]

-

N-H stretching vibrations around 3300-3400 cm⁻¹.

-

Strong C=O stretching absorptions for the lactam carbonyl (around 1650-1680 cm⁻¹) and the carbamate carbonyl (around 1690-1710 cm⁻¹).

-

C-N stretching and N-H bending vibrations in the 1500-1600 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment Protocol: Develop a reversed-phase HPLC method to determine purity and detect any related impurities.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Gradient elution using (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of ~1 mg/mL.[13] Acceptance Criteria: For use as a pharmaceutical intermediate, purity should typically be >98%, with specific limits on any single impurity.

Section 4: Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a precursor to β-amino acid derivatives, which are prevalent motifs in pharmacologically active molecules.[16][17][18] The caprolactam ring serves as a constrained scaffold that can mimic peptide turns or present substituents in a well-defined spatial orientation for optimal interaction with biological targets.

Role as a Key Intermediate

This compound is a key intermediate in the synthesis of various therapeutic agents. Its structure is particularly relevant to the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. While multiple synthetic routes exist, building blocks with this core chiral structure are central to the assembly of molecules like Omarigliptin .[19][20][21]

The synthetic utility stems from the ability to perform further chemical transformations on the lactam ring or, more commonly, to deprotect the amine and elongate the molecule, incorporating it into a larger, more complex structure. The acid-labile nature of the Boc group allows for its selective removal without affecting other sensitive functional groups that may be present.[5]

Section 5: Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on the Globally Harmonized System (GHS), this compound presents moderate hazards.

-

GHS Pictogram: GHS07 (Exclamation Mark)[22]

-

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: [1][23]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[6]

References

- (S)-Tert-Butyl (2-Oxoazepan-3-Yl)

- (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER Properties. Alichem. [Link]

- 3-Bromo-5-methylbenzamide Safety Inform

- This compound Product Description. MySkinRecipes. [Link]

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.

- A Cu-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds for the synthesis of β-amino acid derivatives. National Institutes of Health (NIH). [Link]

- Process for the preparation of key intermediates of omarigliptin.

- Process for the preparation of key intermediates of omarigliptin.

- Tert-butyl n-(2-oxoazepan-3-yl)

- Synthesis and characterization of α-amino-ε-caprolactam (ACL). The Royal Society of Chemistry. [Link]

- A preparation method of Omarigliptin.

- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Synthesis of β-Amino Acids and Deriv

- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

- BOC Protection and Deprotection. J&K Scientific LLC. [Link]

- Synthetic method for omarigliptin.

- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

Sources

- 1. 76944-95-1 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. 76944-95-1 CAS MSDS ((S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. appchemical.com [appchemical.com]

- 8. (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER price,buy (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER - chemicalbook [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]

- 16. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 17. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 19. EP2997008B1 - Process for the preparation of key intermediates of omarigliptin - Google Patents [patents.google.com]

- 20. WO2015139859A1 - Process for the preparation of key intermediates of omarigliptin - Google Patents [patents.google.com]

- 21. CN105399744A - Synthetic method for omarigliptin - Google Patents [patents.google.com]

- 22. (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 76944-95-1 [chemicalbook.com]

- 23. 1007578-82-6化工百科 – 960化工网 [m.chem960.com]

A Comprehensive Technical Guide to (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate: A Key Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a chiral cyclic carbamate, has emerged as a valuable intermediate in the field of medicinal chemistry and drug development. Its rigid, seven-membered lactam core combined with the strategically placed, protected amine functionality makes it a crucial building block for constructing complex molecular architectures with high stereochemical control. This guide provides an in-depth analysis of its chemical structure, synthesis, and applications, with a particular focus on its role in the synthesis of innovative therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid. The molecule incorporates a caprolactam ring, which is a seven-membered cyclic amide, with a tert-butoxycarbonyl (Boc) protected amine group at the chiral center in the (S)-configuration. This Boc protecting group is crucial for its utility in multi-step syntheses, as it is stable under a variety of reaction conditions but can be selectively removed under acidic conditions.[1]

| Property | Value | Source(s) |

| CAS Number | 76944-95-1 | [2] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [3] |

| Molecular Weight | 228.29 g/mol | [3] |

| IUPAC Name | tert-butyl N-[(3S)-2-oxoazepan-3-yl]carbamate | [3] |

| Synonyms | L-(-)-3-N-Boc-amino-2-azepanone, (S)-3-(tert-Butoxycarbonylamino)-ε-caprolactam, Carbamic acid, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-, 1,1-dimethylethyl ester | [3] |

| Boiling Point | 417.7±34.0 °C (Predicted) | [4] |

| Density | 1.09 g/cm³ (Predicted) | [4] |

| Storage | 2-8°C, Keep in a dry area. | [2][4] |

Structural Elucidation: A Spectroscopic Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analogous structures, the following spectral features are predicted:

-

¹H NMR: The proton spectrum is expected to show a characteristic sharp singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm.[5] The protons on the azepane ring would appear as a series of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The N-H proton of the carbamate and the N-H of the lactam would likely appear as broad singlets, with their chemical shifts being solvent-dependent.[5]

-

¹³C NMR: The carbon spectrum will be distinguished by the carbamate carbonyl carbon signal around δ 155-156 ppm and the lactam carbonyl at a more downfield position (approx. δ 178 ppm).[4] The quaternary carbon of the Boc group is typically found near δ 80 ppm, and the methyl carbons of the Boc group will produce a strong signal around δ 28 ppm.[5] The carbons of the caprolactam ring will resonate in the δ 25-55 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include:

-

N-H Stretching: A band in the region of 3300-3350 cm⁻¹ corresponding to the N-H groups of the carbamate and the lactam.

-

C=O Stretching: Two distinct, strong absorption bands are expected. The lactam carbonyl stretch typically appears around 1630–1650 cm⁻¹, while the carbamate carbonyl stretch is found at a higher wavenumber, approximately 1700-1725 cm⁻¹.

-

C-N Stretching: Bands in the fingerprint region will correspond to the various C-N bonds within the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (MW: 228.29), high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to its exact mass.

-

Predicted [M+H]⁺: 229.1547

-

Predicted [M+Na]⁺: 251.1366

Synthesis and Reaction Mechanism

The primary route for the synthesis of this compound involves the protection of the primary amine of (S)-3-amino-azepan-2-one (also known as (S)-α-amino-ε-caprolactam) with di-tert-butyl dicarbonate (Boc₂O).

Caption: Synthetic pathway from L-Lysine to the title compound.

Preparation of the Precursor: (S)-α-Amino-ε-caprolactam

The chiral precursor, (S)-α-amino-ε-caprolactam, is typically synthesized from the readily available amino acid, L-lysine.[6]

Protocol 1: Synthesis of (S)-α-Amino-ε-caprolactam from L-Lysine Hydrochloride [6]

-

A mixture of L-lysine hydrochloride and sodium hydroxide in a high-boiling solvent like hexanol is heated to reflux.

-

Water is removed azeotropically using a Dean-Stark trap. The reaction is monitored by Thin Layer Chromatography (TLC) until all starting material is consumed.

-

After cooling, the byproduct, sodium chloride, is removed by filtration.

-

The filtrate is concentrated, and the crude product is dissolved in water.

-

Acidification with concentrated HCl followed by partial concentration and cooling induces crystallization, affording the hydrochloride salt of the product.

-

The free base is obtained by treating the hydrochloride salt with a base (e.g., NaOH) in a solvent like methanol, followed by filtration of the salt and evaporation of the solvent.

Boc Protection of (S)-α-Amino-ε-caprolactam

The protection of the primary amine is a standard procedure in organic synthesis.[7][8]

Protocol 2: Synthesis of this compound

-

(S)-α-Amino-ε-caprolactam is dissolved in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.

-

A base, typically triethylamine (TEA) or sodium hydroxide, is added to the solution.

-

Di-tert-butyl dicarbonate (Boc₂O), usually 1.0 to 1.2 equivalents, is added to the reaction mixture, which is then stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified, typically by flash chromatography on silica gel, to yield the pure this compound.

The causality behind this experimental design lies in the nucleophilicity of the primary amine of the caprolactam, which attacks one of the electrophilic carbonyl carbons of Boc₂O. The base serves to neutralize the protonated amine intermediate and any acidic byproducts, driving the reaction to completion.

Applications in Drug Discovery and Development

The primary utility of this compound is as a chiral intermediate in the synthesis of pharmaceuticals. Its structure is particularly suited for developing peptidomimetics and enzyme inhibitors.

Key Intermediate in the Synthesis of Omarigliptin

A notable application is in the synthesis of Omarigliptin , a potent and long-acting dipeptidyl peptidase-IV (DPP-4) inhibitor used for the treatment of type 2 diabetes. The caprolactam moiety of the title compound forms a core part of the final drug structure. The synthesis of Omarigliptin involves coupling a derivative of this compound with other complex heterocyclic fragments, followed by deprotection of the Boc group and subsequent modifications. The stereochemistry at the C3 position of the caprolactam ring, originating from the title compound, is critical for the drug's efficacy and binding to the DPP-4 enzyme.

Caption: Role as a key intermediate in Omarigliptin synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety glasses or goggles).[2]

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[2] In all cases of exposure, it is advisable to consult a physician.[2]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically at 2-8°C.[2][4]

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. Do not let the product enter drains.[2]

Conclusion

This compound is a synthetically versatile and highly valuable chiral building block. Its straightforward synthesis from L-lysine and the stability of the Boc protecting group make it an accessible and reliable intermediate for complex organic synthesis. Its critical role in the production of pharmaceuticals like Omarigliptin underscores its importance to the drug development industry. This guide provides the foundational knowledge necessary for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors.

References

- Supporting Information for "Environmentally Benign N-Boc Protection of Amines under Solvent- and Catalyst-Free Conditions". Synlett, 2007, (5), 0806-0808.

- MySkinRecipes. (S)-tert-Butyl (2-oxoazepan-3-yl)

- The Royal Society of Chemistry. Synthesis and characterization of α-amino-ε-caprolactam (ACL). [Link]

- Angene Chemical. Safety Data Sheet for (S)-tert-Butyl (2-oxoazepan-3-yl)

- Google Patents.

- Google Patents.

- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

- J&K Scientific LLC. BOC Protection and Deprotection. [Link]

- Fisher Scientific. Amine Protection / Deprotection. [Link]

- MySkinRecipes. (S)-tert-Butyl (2-oxoazepan-3-yl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-N-Boc-Amino-epsilon-caprolactam | C11H20N2O3 | CID 54166565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. This compound [myskinrecipes.com]

- 7. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 8. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Versatile Chiral Building Block: A Technical Guide to (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate

Abstract

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a chiral caprolactam derivative, has emerged as a pivotal intermediate in contemporary medicinal chemistry. Its unique structural scaffold, featuring a stereodefined amine protected by a tert-butyloxycarbonyl (Boc) group on a seven-membered lactam ring, renders it an invaluable building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic evolution of this compound. We will delve into the scientific rationale underpinning its development, detail robust synthetic protocols, and present its applications in the pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chiral intermediate.

Introduction: The Strategic Importance of Chiral Lactams in Drug Discovery

Lactams, cyclic amides, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the β-lactam antibiotics. The incorporation of chirality into these scaffolds exponentially increases their chemical diversity and allows for precise stereochemical interactions with biological targets. This compound (Figure 1) is a prime example of a chiral lactam designed for modular synthesis. The Boc-protected amine provides a stable, yet readily cleavable, handle for subsequent chemical transformations, while the lactam ring offers a conformationally constrained backbone. This combination makes it a sought-after intermediate for constructing peptidomimetics and enzyme inhibitors.[1][2]

Figure 1: Chemical Structure of this compound

A 2D representation of the title compound.

Discovery and Historical Context: A Convergence of Synthetic Strategies

While a single seminal publication detailing the "discovery" of this compound is not apparent, its emergence can be understood as a logical progression at the intersection of two key areas of organic synthesis: the utilization of the chiral pool and the development of amine protecting groups.

The Chiral Pool Approach: Harnessing Nature's Stereochemistry

The most direct synthetic precursor to the title compound is (S)-3-aminoazepan-2-one. The development of efficient routes to this chiral lactam was a critical antecedent. Early and ongoing synthetic efforts have leveraged the "chiral pool," using readily available, enantiomerically pure natural products as starting materials.[3] In this case, the natural amino acid L-lysine is the ideal starting material.

The intramolecular cyclization of L-lysine to form (S)-3-aminoazepan-2-one (also known as L-α-amino-ε-caprolactam) is a well-established transformation. This reaction is typically achieved by heating L-lysine or its hydrochloride salt in a high-boiling solvent, which drives the condensation and subsequent cyclization.

The Boc Protecting Group Revolution

The second critical development was the advent of the tert-butyloxycarbonyl (Boc) protecting group, first reported by Louis A. Carpino in 1957.[4] The Boc group's utility stems from its remarkable stability under a wide range of reaction conditions, including basic and nucleophilic environments, coupled with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid).[5][6] This "orthogonality" revolutionized peptide synthesis and became a cornerstone of modern organic synthesis, allowing for the selective protection and deprotection of amino functionalities in complex molecules.[4][7]

The discovery of this compound can therefore be seen as the judicious application of Boc protection chemistry to the readily accessible chiral intermediate, (S)-3-aminoazepan-2-one. This created a stable, enantiomerically pure building block poised for use in multi-step syntheses within drug discovery programs.

Synthesis and Methodologies

The synthesis of this compound is a two-stage process: the formation of the chiral lactam from L-lysine, followed by the protection of the α-amino group.

Stage 1: Synthesis of (S)-3-Aminoazepan-2-one from L-Lysine

The intramolecular cyclization of L-lysine is the key step in forming the caprolactam ring. Various methods have been reported, with the primary variable being the choice of solvent and reaction conditions.

Table 1: Comparison of Reaction Conditions for the Cyclization of L-Lysine

| Starting Material | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| L-lysine hydrochloride | 1-Pentanol | Al₂O₃ | 137 | 4 | ~96 | [8] |

| L-lysine hydrochloride | 1-Butanol | Al₂O₃ | 117 | 6 | ~92 | [8] |

| L-lysine hydrochloride | 1,2-Propanediol | None | 187 | 2 | ~96 | [8] |

| L-lysine hydrochloride | 1-Hexanol | None | 157 | 8 | ~89 | [8] |

Experimental Protocol: Synthesis of (S)-3-Aminoazepan-2-one Hydrochloride

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add L-lysine hydrochloride (1.0 eq) and 1-pentanol (or another suitable high-boiling solvent).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate from the solvent. Collect the solid by filtration.

-

Wash the solid with a cold, non-polar solvent (e.g., hexanes) to remove residual high-boiling solvent.

-

Dry the solid under vacuum to yield (S)-3-aminoazepan-2-one hydrochloride.

Workflow for the synthesis of the chiral lactam precursor.

Stage 2: Boc Protection of (S)-3-Aminoazepan-2-one

The protection of the primary amine is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Experimental Protocol: Synthesis of this compound

-

Suspend (S)-3-aminoazepan-2-one hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (2.2 eq), to neutralize the hydrochloride and create basic conditions.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, perform an aqueous workup. Wash the organic layer with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Workflow for the Boc protection of the chiral lactam.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its utility lies in the ability to deprotect the amine and elaborate the structure through peptide couplings, alkylations, or other amine-based transformations. The caprolactam scaffold provides a rigid framework that can mimic peptide turns or interact with specific binding pockets of enzymes. It is particularly valuable in the development of peptidomimetics and inhibitors of enzymes such as proteases and kinases.

Conclusion

The discovery and development of this compound represent a classic example of synthetic strategy in medicinal chemistry. By combining the principles of chiral pool synthesis with the robust and versatile Boc protection methodology, a valuable and highly adaptable chiral building block was created. Its continued use in drug discovery programs underscores the importance of fundamental synthetic chemistry in the development of novel therapeutics. This guide has provided a comprehensive overview of its historical context, detailed synthetic protocols, and its significance in the field, offering a valuable resource for researchers and scientists.

References

- (S)-3-Aminoazepan-2-one. (n.d.). LookChem.

- This compound. (n.d.). MySkinRecipes.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.

- What is the protection of BOC in organic synthesis processes? (2022, August 4). Quora.

- Dual protection of amino functions involving Boc. (2013). RSC Advances, 3(40), 18256-18283. [Link]

- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2014). Organic Letters, 16(21), 5744-5747. [Link]

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2021). Medicinski Glasnik, 18(1). [Link]

- Organic Carbamates in Drug Design and Medicinal Chemistry. (2017). Molecules, 22(5), 719. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]

- 3. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to tert-Butyl [(3S)-2-oxoazepan-3-yl]carbamate: A Chiral Building Block in Medicinal Chemistry

Introduction: The Strategic Importance of Chiral Scaffolds in Drug Discovery

In the landscape of modern drug development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2][3] This principle has driven the pharmaceutical industry towards the development of chiral drugs, either through "chiral switching" from existing racemates or, more commonly, through the de novo synthesis of single-enantiomer active pharmaceutical ingredients.[3]

At the heart of this endeavor lies the use of versatile, enantiopure building blocks. These molecules serve as foundational scaffolds upon which complex molecular architectures with precise three-dimensional arrangements can be constructed. One such pivotal building block is tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate . Its IUPAC name correctly identifies the specific stereochemistry and functional groups that make it a valuable intermediate.[4][5][6]

This technical guide provides an in-depth analysis of tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate, intended for researchers, scientists, and professionals in drug development. We will explore its chemical and physical properties, provide a detailed synthetic protocol, and discuss its applications as a strategic intermediate in the synthesis of neuroactive compounds and other complex molecular targets. The inherent chirality and the presence of a protected amine on the seven-membered lactam ring make this compound a key component in the synthesis of peptidomimetics and enzyme inhibitors, particularly those targeting the central nervous system.[7]

Physicochemical and Structural Properties

The utility of a chemical intermediate is largely defined by its physical and chemical characteristics. The tert-butoxycarbonyl (Boc) protecting group imparts specific solubility properties, while the chiral center at the C3 position of the azepanone ring is the key feature for its use in asymmetric synthesis.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate | [4][5][6] |

| Synonyms | (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, L-(-)-3-N-Boc-amino-2-azepanone, (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER | [7] |

| CAS Number | 76944-95-1 | [7] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [4][5][7] |

| Molecular Weight | 228.29 g/mol | [4][5][7] |

| Appearance | White to yellow solid | [4] |

| Boiling Point | 417.7 ± 34.0 °C (Predicted) | [4][7] |

| Density | 1.09 g/cm³ (Predicted) | [4] |

| Storage | 2-8°C, protect from light | [4][7] |

Synthesis of tert-Butyl [(3S)-2-oxoazepan-3-yl]carbamate

The synthesis of tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate is achieved through the protection of the primary amine of the chiral precursor, (S)-3-aminoazepan-2-one (also known as L-α-amino-ε-caprolactam). The most common and efficient method for this transformation is the introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

The causality behind this choice of reagent lies in the mild reaction conditions required and the high yields typically achieved. The Boc group is a cornerstone of modern organic synthesis due to its stability in a wide range of chemical environments and its facile removal under acidic conditions, which provides an orthogonal protection strategy in multi-step syntheses.

Below is a representative, self-validating protocol for the synthesis.

Experimental Protocol: N-Boc Protection of (S)-3-Aminoazepan-2-one

This protocol is adapted from a general procedure for the synthesis of the racemic compound and specifies the use of the (S)-enantiomer as the starting material.[4]

Materials:

-

(S)-3-Aminoazepan-2-one (L-α-amino-ε-caprolactam) (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Tetrahydrofuran (THF)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirring solution of (S)-3-aminoazepan-2-one (15 g, 0.11 mol) and potassium carbonate (26.7 g, 0.19 mol) in tetrahydrofuran (THF), slowly add di-tert-butyl dicarbonate (25.5 g, 0.11 mol).

-

Once the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

Continue stirring the reaction for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane:Ethyl Acetate). The product should have an Rf value of approximately 0.91.[4]

-

Upon completion of the reaction, remove the insoluble solids by filtration.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting white solid is tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate (Expected yield: ~26.4 g, 99%).[4]

Self-Validation: The high yield and the distinct Rf value on TLC provide a straightforward method for validating the success of the reaction. Further characterization by mass spectrometry should show a molecular ion peak at m/z 229 [M+H]⁺.[4]

Caption: Synthetic workflow for the preparation of tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate lies in its utility as a chiral intermediate for the synthesis of more complex, biologically active molecules. The azepane scaffold is a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system.

Role as a Chiral Building Block

The (3S) stereocenter is crucial for the enantioselective synthesis of drug candidates. The biological activity of chiral molecules is often dependent on their stereochemistry, as they interact with chiral biological targets such as enzymes and receptors.[1][2][3] Utilizing an enantiomerically pure starting material like tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate ensures that the desired stereochemistry is carried through the synthetic route, avoiding the need for costly and often inefficient chiral separations later in the process.

Applications in the Synthesis of Neuroactive Compounds

The azepane ring system is a core component of various compounds with neurological activity. Research into chiral bicyclic azepanes has revealed potent inhibitors of monoamine transporters, suggesting potential applications in treating neuropsychiatric disorders.[8] While a direct synthetic lineage from tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate to a specific marketed drug is not prominently documented in peer-reviewed literature, its structural motifs are highly relevant to this area of research.

The Boc-protected amine at the C3 position allows for a variety of chemical modifications. The Boc group can be removed under acidic conditions to reveal the free amine, which can then be further functionalized, for example, by acylation or alkylation, to build more complex molecular structures. This versatility makes it an ideal starting point for creating libraries of compounds for screening in drug discovery programs.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a neuroactive compound synthesized from this chiral building block. For instance, a final compound might act as an antagonist at a G-protein coupled receptor (GPCR) involved in neuronal signaling.

Caption: Hypothetical signaling pathway modulated by an azepane-based antagonist.

Conclusion

tert-Butyl [(3S)-2-oxoazepan-3-yl]carbamate is a strategically important chiral building block in medicinal chemistry. Its well-defined stereochemistry, coupled with the versatile and readily cleavable Boc-protecting group, makes it an ideal starting material for the enantioselective synthesis of complex molecules, particularly those with potential applications in neuroscience. The synthetic protocol for its preparation is robust, high-yielding, and straightforward, further enhancing its appeal for both academic research and industrial drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate in the drug discovery pipeline is set to increase.

References

- (s)-3-Aminoazepan-2-one. LookChem.

- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Chemical Neuroscience.

- This compound. MySkinRecipes.

- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences.

- 3-N-Boc-Amino-epsilon-caprolactam. PubChem.

- tert-Butyl n-(2-oxoazepan-3-yl)carbamate. PubChemLite.

- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Research Square.

- Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). ResearchGate.

- 3-AMINOAZEPAN-2-ONE, (3S)-. precisionFDA.

- The significance of chirality in contemporary drug discovery-a mini review. RSC Advances.

- tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. Acta Crystallographica Section E.

- (PDF) tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. ResearchGate.

- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.

- Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis.

- Changing the actions of neuroactive drugs by changing brain protein synthesis. Proceedings of the National Academy of Sciences.

- Chiral Chemistry Enables Firms To Try New Twists On Old Drugs. The Scientist.

- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ole.uff.br [ole.uff.br]

- 4. (+/-)-N-ALPHA-BOC-AMINO-EPSILON-CAPROLACTAM CAS#: 179686-45-4 [amp.chemicalbook.com]

- 5. 3-N-Boc-Amino-epsilon-caprolactam | C11H20N2O3 | CID 54166565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]

- 7. This compound [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate: A Comprehensive Technical Guide

Abstract

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a chiral cyclic carbamate, is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural features, comprising a stereodefined amine protected by a tert-butyloxycarbonyl (Boc) group on an azepanone scaffold, render it an invaluable intermediate for synthesizing complex, biologically active molecules. This guide provides an in-depth exploration of the molecular characteristics, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical industry. We delve into the causality behind its synthetic routes, provide validated analytical protocols, and explore its role in the development of novel therapeutics.

Table of Contents

-

Introduction

-

Physicochemical Properties

-

Synthesis and Mechanistic Insights

-

Spectroscopic Analysis and Characterization

-

Applications in Drug Discovery

-

References

Introduction

The strategic incorporation of chiral centers and constrained cyclic structures is a cornerstone of modern drug design. This compound (also known as L-(-)-3-N-Boc-amino-ε-caprolactam) embodies these principles, offering a versatile platform for creating sophisticated molecular architectures. The "(S)" designation indicates a specific three-dimensional arrangement at the C3 position of the azepanone ring, which is often critical for achieving selective interactions with biological targets. The Boc protecting group provides a stable yet readily cleavable handle, allowing for controlled, sequential modifications in multi-step syntheses. This guide will illuminate the fundamental properties and advanced applications of this key synthetic intermediate.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 228.29 g/mol | [2][3][4] |

| CAS Number | 76944-95-1 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 417.7±34.0 °C (Predicted) | [2] |

| Density | 1.09 g/cm³ (Predicted) | [2] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [2][4][5] |

The tert-butyl group imparts significant hydrophobic character, enhancing solubility in common organic solvents, while the lactam and carbamate moieties provide sites for hydrogen bonding, influencing its solid-state properties and interactions in solution.

Synthesis and Mechanistic Insights

The synthesis of this compound typically originates from L-lysine, a readily available and inexpensive chiral starting material. The workflow is designed to protect the amines, cyclize the amino acid backbone, and selectively deprotect to yield the target compound.

Experimental Protocol: Synthesis from L-Lysine

-

Step 1: Diamine Protection. L-lysine is first treated with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This reaction protects both the α- and ε-amino groups, yielding Nα,Nε-di-Boc-L-lysine. The use of Boc protection is strategic; it is stable to a wide range of reaction conditions but can be removed under mild acidic conditions.

-

Step 2: Intramolecular Cyclization. The di-protected lysine is then activated at the carboxylic acid, typically using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by an intramolecular nucleophilic attack of the ε-amino group onto the activated carbonyl. This forms the seven-membered azepanone ring. This step is often the most critical, with reaction conditions optimized to favor the intramolecular cyclization over intermolecular polymerization.

-

Step 3: Selective Deprotection. The resulting di-Boc protected lactam is then subjected to selective deprotection. The α-amino Boc group is more sterically hindered and, under carefully controlled acidic conditions (e.g., trifluoroacetic acid in dichloromethane), can be selectively removed, leaving the ε-amino Boc group intact. This selectivity is the cornerstone of the synthesis, providing the desired product.

-

Step 4: Final Boc Protection. The free α-amine is then re-protected with (Boc)₂O to yield the final product, this compound.

Workflow Diagram

Sources

- 1. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]

- 2. 76944-95-1 CAS MSDS ((S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. tert-butyl (2-oxoazepan-3-yl)carbamate - CAS:179686-45-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 106691-72-9|(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 5. This compound [myskinrecipes.com]

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. As a derivative of ε-caprolactam, its unique structure, featuring a stereocenter adjacent to a protected amine and a lactam carbonyl, makes it a valuable intermediate for constructing complex, nitrogen-containing heterocyclic scaffolds. This guide provides a comprehensive overview of its core physicochemical properties, supported by established analytical methodologies and practical insights. The following sections are designed to equip researchers with the foundational knowledge required for its effective handling, characterization, and application in drug discovery and development, with a focus on experimental causality and data integrity.

Molecular Identity and Significance

This compound, identified by CAS Number 76944-95-1 , is a carbamate-protected amino lactam.[1][2] The tert-butoxycarbonyl (Boc) protecting group renders the amine nucleophilicity inert, enabling selective chemical transformations at other positions of the azepanone ring. The "(S)" designation signifies a specific stereochemistry at the C3 position, which is often critical for achieving desired biological activity and target specificity in chiral drug molecules.[1]

Its structure is particularly relevant for the synthesis of peptidomimetics and enzyme inhibitors, especially for targets within the central nervous system.[2] The azepane core is a privileged scaffold found in numerous biologically active compounds. Understanding the molecule's physicochemical profile is therefore paramount for predicting its behavior in synthetic reactions, formulation studies, and biological systems.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The functional characteristics of a molecule in both laboratory and physiological settings are dictated by its physicochemical properties. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value / Description | Significance | Reference(s) |

| CAS Number | 76944-95-1 | Unique identifier for the specific (S)-enantiomer. | [1][2][3] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | Defines the elemental composition. | [1][2][3] |

| Molecular Weight | 228.29 g/mol | Impacts reaction stoichiometry, diffusion rates, and formulation calculations. | [1][2][3][4] |

| Appearance | White to off-white solid; some suppliers list it as a liquid. | Basic quality control parameter; physical state can depend on purity. | [1][5] |

| Boiling Point | 417.7 ± 34.0 °C (Predicted at 760 mmHg) | Indicates volatility; high value suggests low volatility under standard conditions. | [2][3] |

| Density | 1.09 g/cm³ (Predicted) | Useful for formulation and process chemistry calculations. | [3] |

| Solubility | Soluble in organic solvents. | The hydrophobic tert-butyl group enhances solubility in non-polar solvents.[1] Crucial for selecting appropriate reaction and purification solvents. | [1] |

| Predicted XlogP | 1.2 | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility, which can influence pharmacokinetic properties like membrane permeability. | [6] |

| Storage Conditions | 2-8°C, keep container tightly closed in a dry, well-ventilated place.[2][7] | Essential for maintaining chemical stability and preventing degradation, particularly from moisture. | [2][7] |

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment are critical for any chemical intermediate. While specific, authenticated spectra for this compound are not universally published, its expected spectroscopic characteristics can be reliably predicted based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a prominent singlet around 1.4-1.5 ppm , integrating to 9 protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. The protons on the azepane ring would appear as complex multiplets in the aliphatic region (~1.6-3.5 ppm ). The N-H protons of the carbamate and the lactam amide would likely appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum would be defined by key signals: two carbonyl carbons (~155-175 ppm ) for the carbamate and the lactam amide, respectively. The quaternary carbon of the Boc group would appear around 80 ppm , with the corresponding methyl carbons resonating near 28 ppm . The five distinct methylene and methine carbons of the chiral azepane ring would be found in the 25-60 ppm range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

-

Expected Mass: The monoisotopic mass is 228.1474 Da.[6]

-

Adducts: In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 229.1547 and [M+Na]⁺ at m/z 251.1366.[6]

-

Fragmentation: A characteristic loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the molecular ion is a hallmark of Boc-protected compounds, providing a key diagnostic fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

N-H Stretching: Bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the N-H bonds of the amide and carbamate groups.

-

C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ .

-

C=O Stretching: Two distinct and strong carbonyl absorption bands are predicted. The carbamate carbonyl typically appears around 1700-1720 cm⁻¹ , while the cyclic amide (lactam) carbonyl will absorb at a lower frequency, typically 1640-1670 cm⁻¹ . The presence of these two peaks is a strong indicator of the intact molecular structure.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail methodologies for determining key physicochemical parameters.

Protocol: Determination of Solubility

Objective: To quantitatively determine the solubility of the compound in various pharmaceutically and synthetically relevant solvents.

Causality: Solubility dictates the choice of solvents for synthesis, purification, and formulation. Poor solubility can hinder reaction kinetics and bioavailability. This protocol uses the equilibrium shake-flask method, a gold standard for its reliability.

Caption: Workflow for solubility determination via the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, dichloromethane) to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV with a standard calibration curve or gravimetric analysis after solvent evaporation.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Trustworthiness: This protocol is self-validating through the visual confirmation of excess solid after equilibration, which guarantees that the solution is saturated. The use of a validated analytical method with a calibration curve ensures quantitative accuracy.

Stability, Handling, and Storage

Chemical Stability: The primary point of instability in the molecule is the N-Boc protecting group. It is highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), which is a feature often exploited for its removal during multi-step synthesis. The lactam ring can be susceptible to hydrolysis under strong basic or acidic conditions, particularly at elevated temperatures.

Handling Precautions: Based on available Safety Data Sheets (SDS) for this compound and related carbamates, standard laboratory precautions are advised.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[7]

-

Hygiene: Wash hands thoroughly after handling.[7]

-

Spills: In case of a spill, sweep up the solid material without creating dust and place it in a suitable container for disposal.[7]

Storage: To ensure long-term integrity, the compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture and air.[2][7] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term archival.

Conclusion

This compound is a well-defined chemical entity whose utility in drug discovery is underpinned by its specific physicochemical properties. Its moderate lipophilicity, solubility in common organic solvents, and the strategic presence of a chemically labile Boc group make it an adaptable and valuable chiral intermediate. The data and protocols presented in this guide provide a robust framework for scientists to confidently handle, characterize, and implement this compound in their research endeavors, ensuring both reproducibility and a deeper understanding of its chemical behavior.

References

- MySkinRecipes. (S)-tert-Butyl (2-oxoazepan-3-yl)

- Thermo Fisher Scientific.

- Supporting Information for Synthetic Communic

- PubChemLite. Tert-butyl n-(2-oxoazepan-3-yl)

- Angene Chemical. Safety Data Sheet - (S)-tert-Butyl (2-oxoazepan-3-yl)

Sources

- 1. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. 76944-95-1 CAS MSDS ((S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. tert-butyl (2-oxoazepan-3-yl)carbamate - CAS:179686-45-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]

- 7. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Solubility Profiling of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic physicochemical properties of a new chemical entity (NCE) are foundational to its potential therapeutic success. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing a compound's journey from the laboratory bench to clinical efficacy.[1][2][3] Poor aqueous solubility is a primary contributor to low and erratic oral bioavailability, complicating dose selection and potentially leading to therapeutic failure.[1][2] Consequently, a comprehensive understanding and empirical determination of a candidate's solubility profile are not merely procedural steps but critical junctures in the risk-mitigation strategy of any drug development program.[4][5] Early-stage solubility assessment allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts and enabling rational formulation design.[4][5]